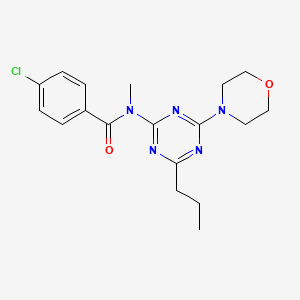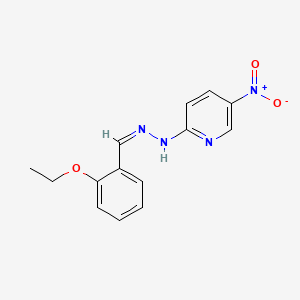![molecular formula C29H36N4O B12725329 1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol CAS No. 130908-34-8](/img/structure/B12725329.png)
1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol is a complex organic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cystic fibrosis and other diseases involving ion channel dysfunction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol typically involves multi-step reaction protocols. One common approach includes the following steps :
Formation of the spiro compound: This involves the reaction of a piperidine derivative with a pyrido[3,4-b]indole derivative under specific conditions to form the spiro structure.
Benzylation: The spiro compound is then benzylated using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperidin-1-ylethanol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on ion channels and cellular signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol involves its interaction with specific molecular targets, such as ion channels. It functions as a co-potentiator, enhancing the activity of existing potentiators like VX-770 or GLGP1837. This synergistic effect helps restore the function of minimal function cystic fibrosis transmembrane conductance regulator (CFTR) mutants .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido[3,4-b]indole: A simpler structure with similar indole moiety.
1-Methyl-9H-pyrido[3,4-b]indole: Another related compound with a methyl group instead of the benzyl group.
Tetrahydronorharmane: A tetrahydro derivative with similar biological activity.
Uniqueness
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol is unique due to its spiro structure and the presence of both benzyl and piperidin-1-ylethanol moieties. This unique structure contributes to its potent activity as a co-potentiator for CFTR mutants, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
130908-34-8 |
|---|---|
Formule moléculaire |
C29H36N4O |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol |
InChI |
InChI=1S/C29H36N4O/c1-28(34,32-17-8-3-9-18-32)33-19-14-25-24-12-6-7-13-26(24)30-27(25)29(33)15-20-31(21-16-29)22-23-10-4-2-5-11-23/h2,4-7,10-14,19,30,34H,3,8-9,15-18,20-22H2,1H3 |
Clé InChI |
WVBJGULOQLOEDF-UHFFFAOYSA-N |
SMILES canonique |
CC(N1CCCCC1)(N2C=CC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


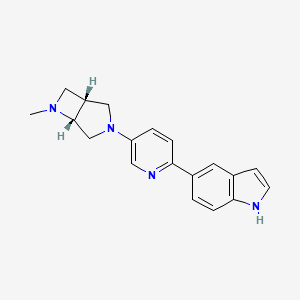

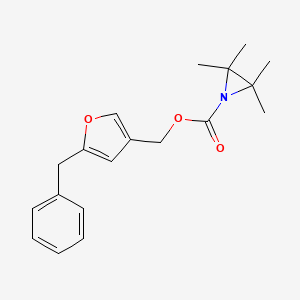
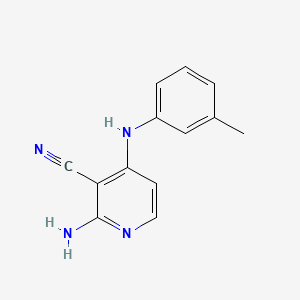
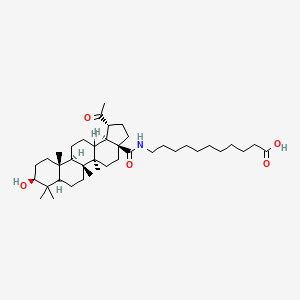

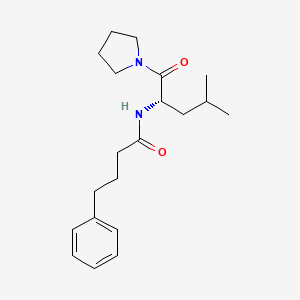
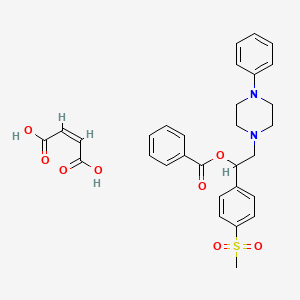
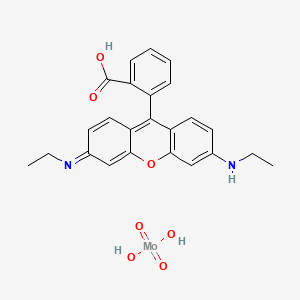
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
